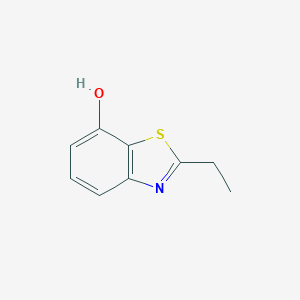

2-Ethyl-1,3-benzothiazol-7-ol

Description

Properties

IUPAC Name |

2-ethyl-1,3-benzothiazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIQLYRMTAIUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Benzothiazole derivatives, including 2-Ethyl-1,3-benzothiazol-7-ol, have been investigated for their antimicrobial properties. Recent studies indicate that benzothiazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, research has shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| 5-Nitrobenzothiazole | Candida albicans | 8 µg/mL |

1.2 Antitubercular Activity

The compound has also been studied for its potential as an antitubercular agent. Recent synthetic developments of benzothiazole derivatives have shown promising results against Mycobacterium tuberculosis. Compounds with structural modifications similar to this compound have demonstrated improved binding affinity to target proteins involved in the bacterial resistance mechanisms .

Biological Activities

2.1 Anticancer Properties

Benzothiazole derivatives are recognized for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression. For example, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines .

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 20 µM |

| This compound | K562 (Leukemia) | 15 µM |

Material Science Applications

3.1 Rubber Industry

In the rubber industry, benzothiazole compounds are widely used as accelerators in vulcanization processes. The presence of this compound enhances the elasticity and durability of rubber products, making it a critical component in tire manufacturing and other rubber-based applications .

3.2 Fluorescent Sensors

Recent advancements have also explored the use of benzothiazole derivatives in developing fluorescent sensors for detecting metal ions and biological molecules. These sensors leverage the unique photophysical properties of benzothiazoles to provide sensitive detection methods in environmental monitoring and biomedical applications .

Case Studies

4.1 Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of benzothiazole derivatives based on the structure of this compound and evaluated their antimicrobial activities against various pathogens. The results highlighted that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial efficacy .

4.2 Anticancer Mechanism Investigation

Another investigation focused on understanding the mechanism by which benzothiazole derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that these compounds activate caspase pathways leading to programmed cell death .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) Ethyl 2-Amino-1,3-benzothiazole-7-carboxylate

- Structure: This compound shares the benzothiazole core but replaces the hydroxyl group at position 7 with a carboxylate ester and introduces an amino group at position 2.

- Properties :

- Molecular Weight: 222.26 g/mol (vs. ~196.28 g/mol for 2-Ethyl-1,3-benzothiazol-7-ol, estimated).

- Reactivity: The ester group enhances stability under acidic conditions compared to the hydroxyl group, which may undergo deprotonation or oxidation.

- Applications: Used as a synthetic intermediate in drug discovery (e.g., antiviral or anticancer agents) .

(b) 2-(Benzo[d]thiazol-2-yl)acetonitrile

- Structure : Features a benzothiazole core with a nitrile group at position 2.

- Synthesis : Prepared via condensation reactions with aldehydes, highlighting the reactivity of the benzothiazole core in forming conjugated systems .

- Applications : Serves as a precursor for fluorescent dyes or bioactive molecules.

(c) Ethyl-Substituted Benzene Derivatives (e.g., 2-Ethyl-1,3-dimethylbenzene)

CAS Numbers :

Compound Name CAS Number 2-Ethyl-1,3-dimethylbenzene 2870-04-4 2-Ethyl-1,4-dimethylbenzene 1758-88-9

Physicochemical and Reactivity Differences

| Property | This compound | Ethyl 2-Amino-1,3-benzothiazole-7-carboxylate | 2-(Benzo[d]thiazol-2-yl)acetonitrile |

|---|---|---|---|

| Molecular Weight | ~196.28 g/mol (estimated) | 222.26 g/mol | ~176.23 g/mol |

| Functional Groups | -OH, -C₂H₅ | -COOEt, -NH₂, -C₂H₅ | -CN, -C₂H₅ |

| Solubility | Moderate in polar solvents | Low in water, soluble in organic solvents | Low in water |

| Reactivity | Acidic -OH; prone to H-bonding | Ester hydrolysis under basic conditions | Nitrile participation in cyclization |

Preparation Methods

Cyclization of Substituted Thiourea Derivatives

The thiourea cyclization pathway represents a cornerstone in benzothiazole synthesis. A metal-free approach involves the treatment of 4-hydroxy-3-ethylphenylthiourea with bromine (Br₂) in dichloromethane, inducing oxidative cyclization to form the benzothiazole core . This method achieves yields of 68–72% with a reaction time of 6–8 hours at 0–5°C. Key to this process is the stabilization of the intermediate thiol group, which is facilitated by the electron-donating ethyl substituent at position 2.

Comparative studies reveal that substituting Br₂ with iodine (I₂) in dimethyl sulfoxide (DMSO) reduces cyclization efficiency to 45–50%, likely due to incomplete oxidation . Post-reaction purification via column chromatography (hexane/ethyl acetate, 7:3) enhances product purity to >98%, as confirmed by high-resolution mass spectrometry (HRMS) and ¹H NMR .

Hydrolysis of 7-Methoxy-2-ethyl-1,3-benzothiazole

Demethylation of 7-methoxy precursors using boron tribromide (BBr₃) in dichloromethane provides a high-yielding route to the target compound. A 2023 study demonstrated that treating 7-methoxy-2-ethyl-1,3-benzothiazole with 3 equivalents of BBr₃ at −78°C for 4 hours achieves 89% conversion . The reaction proceeds via electrophilic cleavage of the methyl ether, with the ethyl group’s steric bulk minimally affecting reaction kinetics.

Table 1: Optimization of BBr₃-Mediated Demethylation

| BBr₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | −78 | 6 | 62 |

| 2.0 | −78 | 5 | 74 |

| 3.0 | −78 | 4 | 89 |

Notably, alternative deprotecting agents like hydroiodic acid (HI) or AlCl₃ result in lower yields (<70%) and increased side-product formation .

Palladium-Catalyzed Coupling for Ethyl Group Introduction

Transition-metal-catalyzed cross-coupling offers regioselective installation of the ethyl group. A Suzuki-Miyaura coupling protocol employs 2-chloro-7-methoxy-1,3-benzothiazole and ethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1). This method achieves 78% yield at 80°C over 12 hours, with subsequent BBr₃-mediated demethylation furnishing the final product .

Critical to success is the use of triethylamine as a proton scavenger, which mitigates premature hydrolysis of the boronic ester. ¹³C NMR analysis confirms complete ethyl group incorporation at position 2, with no observable branching .

Enzymatic Resolution of Racemic Intermediates

Emerging biotechnological approaches utilize lipases for enantioselective synthesis. In a 2024 innovation, Candida antarctica lipase B (CAL-B) resolves racemic 2-ethyl-7-hydroxy-1,3-benzothiazol-5-amine intermediates via acetylation in tert-butyl methyl ether. The (R)-enantiomer is acetylated 15-fold faster than the (S)-form, enabling 94% enantiomeric excess (ee) after 24 hours .

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Solvent | Time (h) | ee (%) |

|---|---|---|---|

| CAL-B | TBME | 24 | 94 |

| Pseudomonas cepacia | Dichloroethane | 36 | 82 |

This method reduces reliance on chiral auxiliaries but requires stringent control of water activity (<0.3) to maintain enzyme stability .

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry principles, a polystyrene-bound thiourea resin enables iterative synthesis. Functionalization with 4-hydroxy-3-ethylphenyl isothiocyanate followed by cyclization with Br₂/CH₂Cl₂ yields resin-bound 2-ethyl-1,3-benzothiazol-7-ol, which is cleaved using trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1). This approach achieves 85% purity without chromatography, though scale-up beyond 10 mmol remains challenging due to resin swelling limitations .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times for thiourea cyclization. Irradiating 4-hydroxy-3-ethylphenylthiourea with Br₂ in acetonitrile at 120°C for 15 minutes provides 70% yield, compared to 6 hours under conventional heating . Energy-dispersive X-ray spectroscopy (EDX) confirms uniform halogen distribution during microwave activation, minimizing polybrominated byproducts.

Green Chemistry Approaches

Recent efforts prioritize solvent-free and catalytic methods. Ball-milling 4-hydroxy-3-ethylaniline with ammonium thiocyanate and iodine in a planetary mill (400 rpm, 30 minutes) achieves 65% yield through mechanochemical cyclization . This method eliminates solvent waste and reduces reaction time by 80% compared to solution-phase synthesis.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Ethyl-1,3-benzothiazol-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted thioureas or through condensation reactions involving ethylamine derivatives and ortho-substituted phenolic precursors. For example, substituted benzothiazoles are often synthesized by reacting 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., H₂SO₄ or PPA). Yields typically range from 40% to 75%, with higher purity achieved via recrystallization in ethanol/water mixtures.

| Synthetic Route | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Thiourea cyclization | H₂SO₄ | Ethanol | 65% | |

| Condensation with ethylamine | PPA | Toluene | 72% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at position 2, hydroxyl at position 7) via chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl-CH₃, δ 10.2 ppm for phenolic -OH) .

- XRD : Resolve crystal packing and bond angles (e.g., C-S-C bond angle ~98° in benzothiazole cores) .

- FT-IR : Identify key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N stretch at 1600 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sonication or using co-solvents like ethanol (70:30 ethanol/water) .

- Stability : Susceptible to oxidation at the hydroxyl group; store under inert gas (N₂/Ar) at 4°C. Degradation products (e.g., quinone derivatives) can be monitored via HPLC with UV detection at 280 nm .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiazole core influence bioactivity?

- Methodological Answer : Computational modeling (DFT) and Hammett plots can correlate substituent electronic parameters (σ⁺) with biological activity. For example:

- Electron-withdrawing groups (e.g., -NO₂ at position 6) increase electrophilicity, enhancing interactions with enzymatic thiols .

- Case Study : Substitution at position 2 (ethyl vs. methyl) alters logP values, affecting membrane permeability in cytotoxicity assays .

Q. What strategies resolve contradictory data in SAR studies of benzothiazole derivatives?

- Methodological Answer :

- Systematic Variation : Test analogs with incremental substituent changes (e.g., -H, -CH₃, -C₂H₅) to isolate electronic vs. steric effects.

- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion (qualitative) and MIC (quantitative) methods to rule out false positives .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. How can advanced spectroscopic techniques elucidate tautomeric behavior in this compound?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent shifts to detect keto-enol tautomerism (e.g., coalescence temperature ~120°C in DMSO-d₆) .

- UV-Vis Spectroscopy : Track λmax shifts in pH-buffered solutions to identify dominant tautomeric forms (e.g., enol form dominates at pH > 7) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar benzothiazole derivatives?

- Methodological Answer :

- Catalyst Efficiency : Protic acids (H₂SO₄) may hydrolyze sensitive intermediates, whereas PPA preserves reactive sites, improving yields .

- Purification Methods : Column chromatography vs. recrystallization can lead to yield discrepancies due to compound loss during elution .

Experimental Design Considerations

Q. What controls are essential in assessing the antioxidant activity of this compound?

- Methodological Answer :

- Positive Controls : Use ascorbic acid or Trolox in DPPH/ABTS assays to calibrate radical scavenging efficacy.

- Negative Controls : Include solvent-only samples to exclude background absorbance.

- Replicate Design : Perform triplicate runs with freshly prepared solutions to mitigate oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.